molecular formula C29H26ClNO6 B11143326 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11143326
M. Wt: 520.0 g/mol
InChI Key: WOYPWKRZWYRUJX-UHFFFAOYSA-N
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Description

3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound features a chromen-2-one core with various substituents, making it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of Substituents: The benzyl, chloro, and methyl groups are introduced through various substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride.

    Coupling with 4-{[(Benzyloxy)carbonyl]amino}butanoate: The final step involves coupling the chromen-2-one derivative with 4-{[(benzyloxy)carbonyl]amino}butanoate using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in organic synthesis.

Biology

Biologically, chromen-2-one derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities, particularly in drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological activities could be harnessed for therapeutic purposes. Its structure suggests it might interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate would depend on its specific biological activity. Generally, chromen-2-one derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-2-one core.

    Warfarin: A well-known anticoagulant with a chromen-2-one structure.

    Scopoletin: Another naturally occurring coumarin derivative with various biological activities.

Uniqueness

What sets 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate apart is its unique combination of substituents, which could confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C29H26ClNO6

Molecular Weight

520.0 g/mol

IUPAC Name

(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C29H26ClNO6/c1-19-22-16-24(30)26(17-25(22)37-28(33)23(19)15-20-9-4-2-5-10-20)36-27(32)13-8-14-31-29(34)35-18-21-11-6-3-7-12-21/h2-7,9-12,16-17H,8,13-15,18H2,1H3,(H,31,34)

InChI Key

WOYPWKRZWYRUJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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